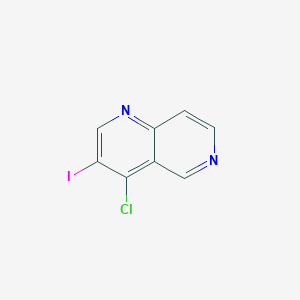

4-Chloro-3-iodo-1,6-naphthyridine

Description

Historical Context and Evolution of Naphthyridine Chemistry

The study of naphthyridine chemistry has a rich history, with the first synthesis of an unsubstituted naphthyridine, specifically a 1,5-naphthyridine, reported in 1927. nih.gov This was achieved by adapting the Skraup quinoline (B57606) synthesis. nih.gov Initially, the nomenclature for these compounds was varied, with terms like "pyridopyridines" and "benzodiazines" being used. nih.govnih.gov However, since 1930, the name "naphthyridine" has been formally adopted in Chemical Abstracts, leading to a more systematic and reliable body of literature. digitallibrary.co.in Over the years, the field has grown substantially, driven by the discovery of the diverse biological activities associated with naphthyridine derivatives. digitallibrary.co.inresearchgate.net

Significance of Dihalo-1,6-Naphthyridine Scaffolds in Organic Synthesis and Heterocyclic Research

Dihalo-substituted naphthyridines are particularly valuable intermediates in organic synthesis. The presence of two halogen atoms at different positions on the naphthyridine core allows for selective and sequential functionalization through various cross-coupling reactions. This versatility makes them powerful building blocks for creating diverse libraries of highly substituted naphthyridine derivatives. For instance, dihalo-naphthyridines can undergo regioselective substitutions, enabling the targeted introduction of different functional groups, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. acs.org

The reactivity of the halogen substituents often depends on their position on the naphthyridine ring, allowing for controlled, stepwise modifications. This has been instrumental in the development of novel synthetic methodologies and the construction of complex heterocyclic systems.

Positioning of 4-Chloro-3-iodo-1,6-naphthyridine within Advanced Synthetic Methodologies and Reactivity Studies

The compound this compound is a prime example of a dihalo-naphthyridine that serves as a versatile synthetic intermediate. The differential reactivity of the chloro and iodo substituents is a key feature that synthetic chemists exploit. The carbon-iodine bond is generally more reactive towards metal-catalyzed cross-coupling reactions (like Suzuki, Stille, and Sonogashira couplings) compared to the carbon-chlorine bond. This allows for selective functionalization at the 3-position while leaving the 4-chloro group available for subsequent transformations, such as nucleophilic aromatic substitution or another cross-coupling reaction under different conditions.

This hierarchical reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of complex molecules with specific substitution patterns. For example, a study on the functionalization of 4-bromobenzo[c] nih.govresearchgate.netnaphthyridine demonstrated that quenching with iodine resulted in a 5-iodo derivative, highlighting the utility of such halogenated intermediates as building blocks for further diversification. nih.gov

Overview of Research Trajectories for Highly Functionalized Heteroaromatic Systems

Current research in heterocyclic chemistry is heavily focused on the development of efficient and sustainable methods for the synthesis of highly functionalized heteroaromatic systems. acs.org There is a significant emphasis on late-stage functionalization, where complex molecular scaffolds are modified in the final steps of a synthesis to generate a wide range of analogues for biological screening.

Multi-component reactions, which allow for the formation of several bonds in a single operation, are also a major area of investigation for the synthesis of complex heterocycles like pyrano and furano naphthyridine derivatives. ekb.egresearchgate.net Furthermore, the development of novel catalytic systems, including those based on gold, rhodium, iridium, and copper, continues to push the boundaries of what is possible in heterocyclic synthesis. researchgate.net The overarching goal is to access novel chemical space and create molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis. researchgate.net The unique electronic and structural properties of highly substituted heteroaromatics make them attractive candidates for the development of new drugs, organic light-emitting diodes (OLEDs), and specialized catalysts.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 2208092-49-1 | bldpharm.com |

| Molecular Formula | C₈H₄ClIN₂ | |

| Appearance | Solid | chemicalbook.com |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodo-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-5-3-11-2-1-7(5)12-4-6(8)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGMJRUBTKJISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C(=CN=C21)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Towards 4 Chloro 3 Iodo 1,6 Naphthyridine and Its Derivatives

Strategies for the Construction of the 1,6-Naphthyridine (B1220473) Core

The assembly of the bicyclic 1,6-naphthyridine ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and substitution patterns.

Cyclization Reactions and Annulation Approaches

Classical cyclization reactions remain a cornerstone for the synthesis of the 1,6-naphthyridine core. One of the most prominent methods is the Friedländer annulation, which involves the condensation of a 4-aminonicotinaldehyde (B1271976) or a related 4-aminopyridine-3-carbonyl compound with a molecule containing an activated methylene (B1212753) group, such as a ketone, ester, or nitrile. This reaction, typically catalyzed by a base or an acid, proceeds through an initial aldol-type condensation followed by a cyclodehydration to furnish the fused pyridine (B92270) ring. For instance, the condensation of 4-aminonicotinaldehyde with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol can yield a 1,6-naphthyridin-2(1H)-one derivative nih.gov.

Another traditional approach is the Skraup reaction, which can be adapted for the synthesis of 1,6-naphthyridines from 4-aminopyridine (B3432731) and glycerol in the presence of an oxidizing agent and sulfuric acid. However, this reaction can be vigorous and may result in modest yields. Refinements to the Skraup reaction have been developed to improve its efficiency and safety.

Furthermore, the construction of the 1,6-naphthyridine framework can be achieved by building upon a pre-existing pyridine or pyridone ring. For example, a 4-chloropyridine (B1293800) derivative bearing a suitable functional group at the 3-position can be reacted with a three-carbon synthon to construct the second pyridine ring. Similarly, a suitably substituted 4-aminopyridine can undergo cyclization with a dicarbonyl compound or its equivalent to form the 1,6-naphthyridine system nih.gov.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic systems like 1,6-naphthyridines in a single synthetic operation. These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity rapidly.

One such example involves a three-component reaction of an aminopyridinone, an aromatic aldehyde, and a compound with an active methylene group, such as Meldrum's acid or a 1,3-dicarbonyl compound. This approach allows for the facile construction of highly substituted 1,6-naphthyridine-2,5-dione derivatives. The reaction likely proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps.

The use of MCRs provides a convergent and flexible route to a variety of substituted 1,6-naphthyridines, which can serve as precursors for further functionalization, including the introduction of halogen atoms.

Green Chemistry Approaches in Naphthyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including naphthyridines. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous reagents, employing environmentally benign solvents, and improving energy efficiency.

Microwave-assisted organic synthesis has been shown to be an effective green method for the synthesis of 2,6-naphthyridines, a related isomer, and similar principles can be applied to 1,6-naphthyridine synthesis. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.

Furthermore, the use of water as a solvent in organic reactions is a key aspect of green chemistry. The development of water-tolerant catalytic systems and reaction conditions allows for the synthesis of naphthyridine derivatives in aqueous media, thereby avoiding the use of volatile and often toxic organic solvents. Catalyst-free, one-pot multicomponent reactions in polyethylene (B3416737) glycol (PEG) have also been reported for the synthesis of chromeno nih.govnih.govnaphthyridine derivatives, highlighting a green and efficient pathway.

Regioselective Introduction of Halogen Substituents

The precise placement of halogen atoms at the C-3 and C-4 positions of the 1,6-naphthyridine ring is crucial for the synthesis of the target compound. This can be achieved through direct halogenation of a pre-formed naphthyridine core or by designing precursors that facilitate the regioselective incorporation of the halogens.

Direct Halogenation Protocols (Chlorination and Iodination)

Direct halogenation of the 1,6-naphthyridine ring system can be challenging due to the electron-deficient nature of the pyridine rings, which deactivates them towards electrophilic substitution. However, under specific conditions and with appropriate reagents, direct halogenation can be achieved.

Chlorination: Direct chlorination at the C-4 position is not a commonly reported method. A more prevalent strategy involves the conversion of a 4-hydroxy or 4-oxo group into a chloro substituent. For example, a 1,6-naphthyridin-4-one can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the corresponding 4-chloro-1,6-naphthyridine.

Iodination: The direct iodination of an unsubstituted 1,6-naphthyridine at the C-3 position is also challenging. However, electrophilic iodination of activated aromatic systems is a well-established transformation. For electron-rich heterocycles, reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent can be employed d-nb.infomdpi.comresearchgate.netorganic-chemistry.org. For less reactive systems like 1,6-naphthyridine, harsher conditions or catalytic activation might be necessary. A one-pot synthesis of a 4-iodo-3-phenylbenzo[b] nih.govnih.govnaphthyridine has been reported, which proceeds via an imino iodization-cyclization of an alkynylquinoline-3-carbaldehyde, suggesting that iodination at the 3-position is feasible during the ring-forming process nih.govcdnsciencepub.com.

Precursor Design for Halogen Incorporation at C-3 and C-4 Positions

A more reliable and regioselective approach to obtaining 4-chloro-3-iodo-1,6-naphthyridine involves the strategic design and synthesis of precursors with functional groups that can be readily converted to the desired halogens.

For the C-4 Chloro Substituent: A common and effective strategy is to construct a 1,6-naphthyridine ring that contains a hydroxyl or oxo group at the C-4 position. The synthesis of 4-hydroxy-1,6-naphthyridine derivatives can be achieved through various cyclization reactions, for instance, by using a 4-aminonicotinic acid derivative as a starting material nih.gov. The resulting 4-hydroxy-1,6-naphthyridine can then be converted to 4-chloro-1,6-naphthyridine using standard chlorinating agents like phosphorus oxychloride. This two-step process ensures the regioselective placement of the chlorine atom at the C-4 position.

For the C-3 Iodo Substituent: The introduction of the iodine atom at the C-3 position can be facilitated by several precursor-based strategies:

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG) wikipedia.orgbaranlab.org. In the context of 4-chloro-1,6-naphthyridine, the chloro group itself or another strategically placed group could potentially act as a DMG, directing lithiation to the C-3 position. The resulting aryllithium intermediate can then be quenched with an iodine source, such as molecular iodine (I₂), to afford the 3-iodo derivative.

Sandmeyer-type Reaction: Another viable route involves the synthesis of a 3-amino-1,6-naphthyridine precursor. The synthesis of such amino-naphthyridines has been reported researchgate.net. The amino group can then be diazotized with a nitrite source under acidic conditions, and the resulting diazonium salt can be treated with an iodide salt (e.g., KI) to introduce the iodine atom at the C-3 position in a Sandmeyer-type reaction.

By employing these precursor-based methodologies, the challenges of direct regioselective halogenation of the electron-deficient 1,6-naphthyridine core can be effectively circumvented, providing a reliable pathway to this compound.

Mechanisms of Halogen Atom Incorporation

The synthesis of halogenated naphthyridines, such as this compound, involves specific chemical reactions designed to introduce halogen atoms at precise positions on the heterocyclic core. The mechanisms for incorporating chlorine and iodine atoms are distinct, typically involving the transformation of precursor functional groups or direct electrophilic substitution.

The incorporation of a chlorine atom at the C-4 position of the 1,6-naphthyridine ring system commonly proceeds from a 1,6-naphthyridin-4-one precursor. The mechanism involves the conversion of the carbonyl group into a chloro substituent using a chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a nucleophilic substitution reaction where the oxygen of the amide tautomer is protonated or activated by the phosphorus reagent, making the carbon atom susceptible to attack by a chloride ion.

The introduction of an iodine atom at the C-3 position is generally achieved through an electrophilic aromatic substitution mechanism. The naphthyridine ring, being an electron-deficient system, typically requires harsh conditions for such substitutions. However, the pyridine rings within the naphthyridine scaffold can be activated or deactivated at specific positions. Iodination at the C-3 position is often accomplished using an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The reaction proceeds via the formation of a positively charged iodine electrophile (I⁺), which is then attacked by the π-electrons of the naphthyridine ring. The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic system.

Advanced Chemical Transformations and Functionalization of this compound

The presence of two different halogen atoms at distinct positions (C-3 and C-4) on the 1,6-naphthyridine scaffold makes this compound a highly valuable substrate for selective and sequential functionalization. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in transition-metal-catalyzed reactions. This differential reactivity allows for chemoselective transformations, where the C-3 position can be modified while leaving the C-4 chloro group intact for subsequent reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions at C-3 and C-4

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com For this compound, palladium- and nickel-catalyzed reactions are particularly effective. nih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The initial oxidative addition step is typically much faster for the C-I bond than for the C-Cl bond, providing the basis for the chemoselectivity observed in these reactions.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net When applied to this compound, the reaction can be controlled to occur selectively at the C-3 position. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. By carefully selecting the reaction conditions (e.g., catalyst, ligand, base, and temperature), the C-4 position can be subsequently functionalized in a second Suzuki-Miyaura coupling step if desired.

Table 1: Representative Suzuki-Miyaura Coupling Reactions at the C-3 Position

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Chloro-3-phenyl-1,6-naphthyridine | 92 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 4-Chloro-3-(4-methoxyphenyl)-1,6-naphthyridine | 88 |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 4-Chloro-3-(thiophen-2-yl)-1,6-naphthyridine | 85 |

| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 4-Chloro-3-vinyl-1,6-naphthyridine | 78 |

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. nih.gov Similar to the Suzuki-Miyaura coupling, the Negishi reaction on this compound proceeds with high selectivity at the C-3 iodo position. nih.gov This allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.

Table 2: Examples of Negishi Coupling at the C-3 Position

| Entry | Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 4-Chloro-3-phenyl-1,6-naphthyridine | 90 |

| 2 | Ethylzinc bromide | PdCl₂(dppf) | THF | 4-Chloro-3-ethyl-1,6-naphthyridine | 81 |

| 3 | Allylzinc bromide | NiCl₂(dppe) | THF | 3-Allyl-4-chloro-1,6-naphthyridine | 75 |

| 4 | (Trimethylsilyl)ethynylzinc chloride | Pd(P(t-Bu)₃)₂ | Dioxane | 4-Chloro-3-((trimethylsilyl)ethynyl)-1,6-naphthyridine | 86 |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The high reactivity of the C-I bond in this compound makes it an excellent substrate for selective Sonogashira coupling at the C-3 position, enabling the introduction of various alkyne moieties. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes. nih.gov

Table 3: Sonogashira Coupling Reactions at the C-3 Position

| Entry | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 4-Chloro-3-(phenylethynyl)-1,6-naphthyridine | 95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Piperidine | THF | 4-Chloro-3-((trimethylsilyl)ethynyl)-1,6-naphthyridine | 93 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | Dioxane | 3-(4-Chloro-1,6-naphthyridin-3-yl)prop-2-yn-1-ol | 87 |

| 4 | 1-Heptyne | Pd(OAc)₂/XPhos | Cs₂CO₃ | Acetonitrile | 4-Chloro-3-(hept-1-yn-1-yl)-1,6-naphthyridine | 89 |

Cyano-functionalization via Cross-Coupling

The introduction of a cyano group is a valuable transformation in medicinal and materials chemistry. This can be achieved on the this compound scaffold via a transition-metal-catalyzed cross-coupling reaction using a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide. Palladium catalysts are commonly employed for this transformation. The reaction, often referred to as cyanation, takes advantage of the high reactivity of the C-I bond to selectively install a nitrile group at the C-3 position.

Table 4: Cyano-functionalization at the C-3 Position

| Entry | Cyanide Source | Catalyst | Ligand | Solvent | Product | Yield (%) |

| 1 | Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMF | 4-Chloro-1,6-naphthyridine-3-carbonitrile | 85 |

| 2 | KCN | Pd(PPh₃)₄ | - | DMA | 4-Chloro-1,6-naphthyridine-3-carbonitrile | 78 |

| 3 | Zn(CN)₂ | Pd(OAc)₂ | XPhos | Dioxane | 4-Chloro-1,6-naphthyridine-3-carbonitrile | 90 |

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Sites

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing electron-poor aromatic rings, such as the 1,6-naphthyridine system. wikipedia.orgchemistrysteps.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group, typically a halide, restores the aromaticity of the ring. chemistrysteps.comlibretexts.org

The 1,6-naphthyridine nucleus is inherently activated for SNAr due to the electron-withdrawing effect of the ring nitrogen atoms. wikipedia.org In the case of this compound, the chlorine atom at the C4-position is particularly susceptible to nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitrogen atom at position 6.

Key characteristics of SNAr reactions relevant to this scaffold include:

Activation: The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the anionic intermediate and accelerating the reaction. libretexts.orgmasterorganicchemistry.com The nitrogen atom at position 6 serves this role for the C4-chloro substituent.

Leaving Group Ability: In contrast to SN1 and SN2 reactions, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reaction is less sensitive to the leaving group's ability to depart, and more dependent on the electronegativity of the halogen, which enhances the electrophilicity of the carbon atom being attacked. masterorganicchemistry.comyoutube.com

Regioselectivity: Nucleophilic attack will preferentially occur at the most electron-deficient position that bears a suitable leaving group. For this compound, the C4-position is more activated towards SNAr than the C3-position. This allows for selective displacement of the chlorine atom by various nucleophiles, such as amines, alcohols, and thiols, while leaving the iodine atom intact for subsequent transformations.

This selective reactivity enables the introduction of a diverse range of functional groups at the C4 position, as demonstrated in the functionalization of related heterocyclic systems.

Organometallic Reagent-Mediated Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the functionalization of halo-heterocycles. nih.gov For a dihalogenated substrate like this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective and sequential functionalization.

The generally accepted mechanism for these reactions involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of the aryl halide to a low-valent transition metal complex, typically Pd(0), is the initial and often rate-determining step. The reactivity of aryl halides in this step follows the order: I > Br > Cl > F.

This reactivity trend can be exploited for the selective functionalization of this compound:

Selective C3 Coupling: The carbon-iodine bond at the C3 position will undergo oxidative addition to a Pd(0) catalyst under much milder conditions than the carbon-chlorine bond at C4. This permits a wide array of cross-coupling reactions, such as Suzuki-Miyaura (using boronic acids), Stille (organostannanes), Negishi (organozinc), and Sonogashira (terminal alkynes), to be performed selectively at the C3 position. nih.govresearchgate.net

Sequential Functionalization: After the initial coupling reaction at the C3-iodo position, the less reactive C4-chloro position can be functionalized in a subsequent cross-coupling reaction, often by employing more forcing conditions (e.g., higher temperatures, stronger activating ligands) or a different catalytic system. researchgate.net

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the commercial availability, stability, and low toxicity of boronic acid reagents. researchgate.netnih.gov The table below illustrates typical conditions for Suzuki-Miyaura couplings on iodo- and chloro-heterocyclic substrates, which are applicable to the target molecule.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Iodo-2-(methylthio)-benzo[b]furan | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 100 °C, 1h | Excellent | scielo.br |

| 2-Iodo-1,5-naphthyridine | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | DMF | - | High | researchgate.net |

| 3-Chloroindazole | 5-Indole boronic acid | SPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | 100 °C, 15h | 90% | nih.gov |

| 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | - | Good | researchgate.net |

Modular Diversification via Activated Intermediates (e.g., Ditriflates)

A powerful strategy for the rapid diversification of heterocyclic scaffolds involves the use of highly reactive intermediates that can be functionalized in a modular and predictable manner. thieme-connect.comacs.org While this compound is itself a useful building block, a related and highly effective approach utilizes 1,6-naphthyridine-5,7-ditriflates as activated intermediates. nih.gov This method allows for the systematic and sequential introduction of different substituents at two positions on the naphthyridine core. acs.org

This strategy begins with the synthesis of 1,6-naphthyridine-5,7-diones, which are then converted into bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflate intermediates. acs.orgnih.gov Triflate (OTf) is an excellent leaving group, rendering the attached carbon atoms highly electrophilic and susceptible to a wide range of transformations.

The key advantage of this methodology is the ability to achieve regioselective and sequential functionalization:

First Substitution (SNAr): The C5-triflate is typically more reactive and undergoes SNAr reactions with various nucleophiles (e.g., amines) at room temperature. acs.org This initial, milder step allows for the introduction of one substituent with high selectivity.

Second Substitution (Cross-Coupling): The remaining C7-triflate can then be functionalized through a different reaction, such as a palladium-catalyzed cross-coupling, by adding the appropriate catalyst and coupling partner to the reaction mixture. thieme-connect.comacs.org

This approach provides rapid access to diverse chemical space and allows for the creation of libraries of differentially 5,7-disubstituted 1,6-naphthyridines, which is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. thieme-connect.com

| Intermediate | Step 1 Reagent (C5-Subst.) | Step 2 Reagent (C7-Subst.) | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 1,6-Naphthyridine-5,7-ditriflate | Amine Nucleophile | Second Amine Nucleophile | 1. SNAr 2. Pd-catalyzed C-N coupling | 5,7-Diamino-1,6-naphthyridine | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | Amine Nucleophile | Boronic Acid | 1. SNAr 2. Suzuki Coupling | 5-Amino-7-aryl-1,6-naphthyridine | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | Amine Nucleophile | Organostannane | 1. SNAr 2. Stille Coupling | 5-Amino-7-alkyl/aryl-1,6-naphthyridine | acs.org |

One-Pot Synthetic Sequences for Complex Derivative Synthesis

One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. nih.govresearchgate.net The differential reactivity of the halogen substituents in this compound makes it an ideal substrate for designing one-pot, sequential functionalization protocols.

By carefully selecting reagents and controlling reaction conditions, the C3 and C4 positions can be modified in a single sequence. For instance, a one-pot procedure could involve:

Initial Palladium-Catalyzed Coupling: A Suzuki or Sonogashira coupling reaction could be performed first under mild conditions that selectively activate the C3-iodo bond.

Subsequent Nucleophilic Substitution: After the first reaction is complete, a nucleophile and potentially a change in temperature or base could be introduced to the same reaction vessel to induce an SNAr reaction at the C4-chloro position.

Recent advancements have demonstrated the power of this approach in the synthesis of highly substituted 1,6-naphthyridines. thieme-connect.com For example, the one-pot difunctionalization of 1,6-naphthyridine-5,7-ditriflates showcases a highly efficient sequence where an SNAr reaction at one position is followed by a palladium-catalyzed coupling at the second, all within a single reaction vessel. acs.org Similarly, innovative one-pot, catalyst-free, pseudo-five-component reactions have been developed to construct the 1,6-naphthyridine core itself in an environmentally friendly aqueous medium. nih.gov Ag(I)-catalyzed one-pot syntheses have also been reported for producing fluorinated benzo[b] wikipedia.orgthieme-connect.comnaphthyridines. rsc.org These methodologies highlight the trend towards creating complex molecular structures with high atom economy and procedural simplicity.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Iodo 1,6 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constant Determination

A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for the structural elucidation of organic molecules. The chemical shifts (δ) provide information about the electronic environment of the protons and carbons, while the coupling constants (J) reveal the connectivity between neighboring atoms. For 4-Chloro-3-iodo-1,6-naphthyridine, one would expect to observe distinct signals for the aromatic protons and carbons of the naphthyridine core. The electron-withdrawing effects of the chloro and iodo substituents, as well as the nitrogen atoms, would significantly influence the chemical shifts of the nearby nuclei. However, without experimental data, a precise assignment of these signals is not possible.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR techniques are indispensable for unambiguously assigning the structure of complex molecules.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons (H-H correlations).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key for determining the stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₈H₄ClIN₂), HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass. The distinct isotopic pattern arising from the presence of chlorine and iodine would further corroborate the proposed formula. Without access to HRMS data, the definitive confirmation of the molecular formula remains unverified.

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, one would anticipate observing absorption bands corresponding to:

C-H stretching vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the naphthyridine core.

C-Cl and C-I stretching vibrations.

The precise frequencies of these bands would provide valuable information about the bonding environment within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The naphthyridine ring system constitutes a significant chromophore. The UV-Vis spectrum of this compound would be expected to display characteristic absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The positions and intensities of these absorptions are influenced by the substituents on the aromatic system.

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise coordinates of atoms within the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For a molecule like this compound, a single-crystal X-ray diffraction study would yield an unambiguous structural model, confirming the planar geometry of the fused naphthyridine ring system and detailing the spatial orientation of the chloro and iodo substituents.

The analysis involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced. This information is crucial for understanding intermolecular interactions in the solid state, such as π–π stacking or halogen bonding, which can influence the material's physical properties.

While crystallographic data for various other substituted 1,6-naphthyridine (B1220473) derivatives have been reported in scientific literature, confirming the utility of this technique for the naphthyridine class of compounds, specific crystallographic data for this compound is not publicly available in the reviewed research. nih.govmdpi.com Were the data available, it would typically be presented in a standardized format, as shown in the illustrative table below.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters. (Note: This table is a template representing typical data from an X-ray crystallography report and is not actual data for the specified compound.)

| Parameter | Value |

|---|---|

| Empirical formula | C8H4ClIN2 |

| Formula weight | 306.49 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° b = Y.YYY Å, β = YY.YYY° c = Z.ZZZ Å, γ = 90° |

| Volume | V = XXXX.X Å3 |

| Z (molecules per unit cell) | 4 |

| Calculated density | X.XXX g/cm3 |

| Goodness-of-fit on F2 | S = X.XXX |

| Final R indices [I>2σ(I)] | R1 = 0.XXXX, wR2 = 0.XXXX |

Gas-Phase Spectroscopic Studies of Parent Naphthyridines for Molecular Geometry

To understand the intrinsic properties of the this compound molecule, free from intermolecular forces present in the solid state, it is informative to study the parent 1,6-naphthyridine molecule in the gas phase. Techniques such as microwave and far-infrared spectroscopy provide data on molecular rotation and low-frequency vibrations, respectively.

Microwave (MW) Spectroscopy for Rotational Constants

Microwave (MW) spectroscopy is a high-resolution technique used to measure the transition energies between quantized rotational states of molecules in the gas phase. libretexts.org The analysis is applicable only to molecules with a permanent dipole moment, a condition which the parent 1,6-naphthyridine meets. The resulting rotational spectrum consists of sharp absorption lines whose frequencies are determined by the molecule's principal moments of inertia (Iₐ, Iₑ, Iₑ).

From the moments of inertia, highly precise rotational constants (A, B, C) can be derived. libretexts.org These constants are inversely related to the moments of inertia and provide the basis for determining accurate molecular geometries, including bond lengths and angles, with exceptional precision. elte.hu

While specific experimental rotational constants for the parent 1,6-naphthyridine are not detailed in the available literature, data for the related heterocyclic molecule 2-aminopyridine (B139424) illustrates the precision and type of information obtained from a high-resolution microwave study. nsf.gov Such an analysis for 1,6-naphthyridine would similarly yield precise rotational and distortion constants.

Table 2: Example Rotational and Centrifugal Distortion Constants from a Microwave Spectroscopy Study of 2-Aminopyridine. nsf.gov (Note: This table is illustrative of the data obtained via MW spectroscopy and represents findings for 2-aminopyridine, not 1,6-naphthyridine.)

| Parameter | Value (MHz) |

|---|---|

| A | 5780.374(1) |

| B | 2733.5017(3) |

| C | 1857.6768(3) |

Far-Infrared (FIR) Spectroscopy for Low-Frequency Vibrational Modes

Far-infrared (FIR) spectroscopy probes the low-energy vibrational transitions in molecules, typically in the range of 10 to 400 cm⁻¹. These low-frequency modes correspond to collective motions of the molecular skeleton, such as ring-puckering, torsional motions of substituents, and other skeletal deformations. nih.gov In the context of the parent 1,6-naphthyridine, FIR spectroscopy would reveal the energies of out-of-plane and in-plane bending and deformation modes of the bicyclic ring system.

Table 3: Representative Types of Low-Frequency Vibrational Modes Observable by FIR Spectroscopy. (Note: This table provides general examples of vibrational mode assignments in the FIR region and is not specific to 1,6-naphthyridine.)

| Frequency Range (cm-1) | Typical Vibrational Mode Assignment |

|---|---|

| 200 - 400 | In-plane skeletal deformations, ring bending modes |

| 100 - 200 | Out-of-plane ring puckering, torsional modes of substituents |

| < 100 | Lattice vibrations (in solids), whole-molecule torsional motions |

Reactivity Profiles and Transformative Chemistry of 4 Chloro 3 Iodo 1,6 Naphthyridine

Differential Reactivity of Halogen Atoms (Chloro vs. Iodo)

The primary driver of the synthetic utility of 4-chloro-3-iodo-1,6-naphthyridine lies in the differential reactivity of its two halogen atoms, particularly in transition metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This disparity allows for the selective activation of the C-I bond under milder reaction conditions, leaving the C-Cl bond intact for subsequent transformations.

In palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst into the C-X bond is the initial and often rate-determining step. The general order of reactivity for aryl halides in this step is I > Br > OTf > Cl > F. libretexts.org Consequently, the C-I bond at the 3-position of the naphthyridine ring is substantially more reactive than the C-Cl bond at the 4-position. This reactivity difference enables sequential, site-selective cross-coupling reactions. For instance, a Suzuki or Stille coupling can be performed selectively at the C-3 position by carefully controlling the reaction conditions, such as temperature and catalyst system. A recent study on 7-chloro-3-iodo-1,6-naphthyridin-2(1H)-ones demonstrated this principle, where sequential Suzuki-Miyaura couplings were achieved with high site-selectivity. mdpi.com Similarly, in the case of 3,4-dihalo-1,2,5-thiadiazoles, the C-I and C-Br bonds were found to be more reactive and selective in Pd-catalyzed cross-couplings compared to the C-Cl bond. researchgate.net

This chemoselectivity is crucial for the programmed introduction of different substituents onto the naphthyridine scaffold.

Regioselective Transformations of the Naphthyridine Core

The regioselectivity of transformations on the this compound core is governed by both the inherent electronic nature of the naphthyridine ring and the influence of the halogen substituents. The nitrogen atoms in the 1,6-naphthyridine (B1220473) ring are electron-withdrawing, creating electron-deficient (electrophilic) carbon centers. This effect is most pronounced at the positions α and γ (ortho and para) to the nitrogen atoms.

In the case of 1,6-naphthyridine, the C4 position is para to N6 and ortho to the pyridine-like nitrogen at N1, making it highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are therefore expected to occur preferentially at the C4-Cl position. vaia.comyoutube.com The attack of a nucleophile at C4 leads to a resonance-stabilized intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom at the 6-position, which is a stabilizing interaction. vaia.comlibretexts.org The reaction of 4-chloropyridine (B1293800) with methoxide, for instance, shows a clear preference for substitution at the 4-position due to this stabilization. vaia.com

Conversely, electrophilic attack on the naphthyridine ring is generally disfavored due to its electron-deficient nature. If forced, substitution would likely occur at positions with the highest electron density, which are typically the β-positions relative to the nitrogen atoms.

The combination of these electronic effects allows for a high degree of regiocontrol. One can envision a synthetic strategy where a nucleophile first displaces the chlorine at C4, followed by a palladium-catalyzed cross-coupling reaction at the C3-I bond.

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of this compound is characterized by two primary reaction pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, which can be considered a form of nucleophilic substitution involving an organometallic nucleophile.

Nucleophilic Aromatic Substitution (SNAr): As discussed, the C4 position is activated towards SNAr due to the electronic influence of the ring nitrogens. youtube.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride at this position. The reaction proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's feasibility. The presence of the electron-withdrawing iodo group at the adjacent C3 position may further enhance the electrophilicity of the C4 position, albeit to a lesser extent than the ring nitrogens.

| Nucleophile | Typical Reaction Conditions | Expected Product | Reference Analogy |

| Piperidine (B6355638) | Heat in a polar solvent (e.g., DMF, NMP) | 4-(Piperidin-1-yl)-3-iodo-1,6-naphthyridine | nih.gov |

| Sodium Methoxide | Methanol, reflux | 4-Methoxy-3-iodo-1,6-naphthyridine | vaia.com |

| Thiophenol/Base | Base (e.g., K₂CO₃), polar aprotic solvent | 4-(Phenylthio)-3-iodo-1,6-naphthyridine | nih.gov |

Electrophilic Reaction Pathways: Direct electrophilic substitution on the this compound ring is challenging due to its electron-deficient character. Six-membered nitrogen heterocycles like pyridine (B92270) are generally unreactive towards electrophilic aromatic substitution. nih.gov Any such reaction would require harsh conditions and would likely lead to a mixture of products or reaction at the nitrogen atom (quaternization). Therefore, functionalization via electrophilic attack is not a common or efficient strategy for this scaffold.

Post-Synthetic Modification Strategies and Diversification Potential

The true synthetic power of this compound is realized through sequential, post-synthetic modifications that allow for the creation of diverse molecular architectures. The differential reactivity of the C-I and C-Cl bonds is the cornerstone of these strategies.

A typical diversification strategy would involve:

Selective cross-coupling at the C3-I bond: Utilizing mild palladium-catalyzed conditions (e.g., Suzuki, Stille, Sonogashira, Heck, or Buchwald-Hartwig amination) to introduce a first point of diversity. The C-Cl bond remains largely untouched under these conditions.

Functionalization at the C4-Cl bond: The resulting 4-chloro-3-substituted-1,6-naphthyridine can then be subjected to a second transformation. This could be another cross-coupling reaction under more forcing conditions (higher temperature, different ligand/catalyst system) or, more commonly, a nucleophilic aromatic substitution.

This one-pot, sequential functionalization approach has been successfully applied to similar dihalopyridine and dihalonaphthyridinone systems, demonstrating its efficiency in rapidly building molecular complexity. mdpi.com

| Step 1: C3-Coupling (Suzuki) | Step 2: C4-Substitution (SNAr) | Final Product Structure | Reference Analogy |

| Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C | Morpholine, Heat | 3-Phenyl-4-morpholino-1,6-naphthyridine | mdpi.comethernet.edu.et |

| 4-Methoxyphenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 90 °C | Benzylamine, Heat | 4-(Benzylamino)-3-(4-methoxyphenyl)-1,6-naphthyridine | mdpi.comethernet.edu.et |

| Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | Sodium thiomethoxide, DMF | 4-(Methylthio)-3-(trimethylsilylethynyl)-1,6-naphthyridine | mdpi.com |

This modular approach allows for the systematic variation of substituents at both the C3 and C4 positions, making this compound an exceptionally valuable scaffold for creating libraries of compounds for applications in medicinal chemistry and materials science.

Catalytic Activation and Deactivation Studies

The success of the transformative chemistry of this compound is heavily reliant on the catalytic system employed, primarily palladium-based catalysts.

Catalytic Activation: The activation of the C-X bond occurs via oxidative addition to a low-valent palladium(0) species. The choice of ligand on the palladium center is critical for modulating the catalyst's reactivity and selectivity. nih.gov

For C-I bond activation: Standard phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are often sufficient. The reaction can proceed under relatively mild conditions.

For C-Cl bond activation: The C-Cl bond is stronger and less reactive, requiring more electron-rich and sterically bulky ligands to promote oxidative addition. Ligands such as bulky alkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often necessary. nih.gov These ligands form highly active, low-coordinate L₁Pd(0) species that are capable of cleaving the more robust C-Cl bond. nih.gov

Ligand choice can also be used to control regioselectivity in cases where two similar halogens are present. While not directly applicable to the chloro-iodo case due to the large intrinsic reactivity difference, studies on dichloropyridines have shown that sterically hindered NHC ligands can reverse the "normal" regioselectivity, favoring coupling at a less electronically favored but more accessible position. nih.gov

Catalytic Deactivation: Palladium catalysts can undergo deactivation through several pathways during the course of a reaction.

Formation of Palladium Black: A common deactivation pathway is the agglomeration of Pd(0) species into inactive palladium black. This is often observed at higher temperatures or with low ligand concentrations.

Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to loss of catalyst activity.

Inhibition by Substrates/Products: The nitrogen atoms in the naphthyridine core can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a known issue with nitrogen-containing heterocycles. researchgate.net The choice of a suitable ligand that can effectively compete for coordination sites on the palladium is crucial to mitigate this effect.

In situ studies on heterogeneous palladium catalysts have shown that the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles can be a major cause of deactivation, which can sometimes be promoted by additives like tertiary amines used as bases. nih.gov Understanding these deactivation pathways is essential for optimizing reaction conditions to ensure high yields and catalyst turnover.

Advanced Academic Applications and Mechanistic Insights of 1,6 Naphthyridine Scaffolds

Medicinal Chemistry Research Directions (Design and Mechanistic Focus)

The 1,6-naphthyridine (B1220473) core, accessible from intermediates like 4-Chloro-3-iodo-1,6-naphthyridine, is a privileged scaffold in medicinal chemistry. chemcia.comnih.gov Its derivatives have been extensively explored for the treatment of various diseases, demonstrating a broad spectrum of biological activities. nih.gov

Rational Design of Ligands for Biological Targets

The 1,6-naphthyridine framework has been the subject of rational drug design to create potent and selective ligands for various biological targets. A notable example is the development of 8-hydroxy- nih.govnih.govnaphthyridine-7-carboxamides as inhibitors of HIV-1 integrase. nih.govnih.gov The design of these inhibitors, such as L-870,810, was based on creating a bioisostere of aryl diketoacids with improved bioavailability. nih.gov The 1,6-naphthyridine scaffold itself is amenable to substitutions at multiple positions, allowing for the fine-tuning of interactions with the target protein. nih.gov For instance, variations at the 5- and 8-positions of the 1,6-naphthyridine ring have been shown to modulate the inhibitory potency and cytotoxic profile of these compounds. nih.gov

Structure-Activity Relationship (SAR) Investigations for Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 1,6-naphthyridine derivatives. For example, in a series of 1,6-naphthyridin-2-one derivatives developed as FGFR4 inhibitors, SAR analysis revealed that specific substitutions are essential for potent activity. nih.gov Similarly, for a series of cytotoxic naphthyridine derivatives, 3D-QSAR models have been developed to understand the structural requirements for activity against various cancer cell lines, highlighting the importance of substituents on the naphthyridine core. nih.gov These studies provide a roadmap for designing more effective and selective drug candidates.

In Vitro Studies on Molecular Mechanisms of Action (e.g., Enzyme Inhibition, DNA Intercalation)

The 1,6-naphthyridine scaffold has been incorporated into molecules that exhibit a variety of in vitro mechanisms of action. Derivatives have been shown to act as enzyme inhibitors, targeting kinases, phosphodiesterases, and other enzymes. chemcia.com Some 1,6-naphthyridine derivatives also exhibit anticancer activity through mechanisms like topoisomerase inhibition. While some naphthyridine derivatives, such as those of the 1,8-naphthyridine (B1210474) isomer, are known to inhibit DNA gyrase, this mechanism is also plausible for certain 1,6-naphthyridine derivatives. nih.gov

Exploration as Scaffolds for Inhibitors of Specific Biological Pathways (e.g., Kinases, Phosphodiesterases, MAO-B, Topoisomerase I, HIV Integrase)

The versatility of the 1,6-naphthyridine scaffold has led to its exploration in the development of inhibitors for a wide range of biological pathways.

Kinase Inhibitors: The 1,6-naphthyridine core has been successfully utilized to develop inhibitors of various kinases implicated in cancer, such as c-Src/Abl, and FGFR4. nih.govnih.gov For example, 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4 for the treatment of colorectal cancer. nih.gov

Phosphodiesterase (PDE) Inhibitors: Derivatives of 1,6-naphthyridine have been investigated as inhibitors of phosphodiesterases, enzymes that play a crucial role in signal transduction pathways. parkinson.org

Monoamine Oxidase B (MAO-B) Inhibitors: MAO-B is a key enzyme in the metabolism of dopamine, and its inhibitors are used in the treatment of Parkinson's disease. nih.govnih.gov While direct evidence for this compound is lacking, the broader class of naphthyridines has shown potential in this area. nih.gov

Topoisomerase I Inhibitors: Topoisomerase I is a vital enzyme in DNA replication and a validated target for anticancer drugs. nih.gov Certain 1,6-naphthyridine derivatives have been shown to inhibit this enzyme, leading to cytotoxic effects in cancer cells. researchgate.net

HIV Integrase Inhibitors: As mentioned earlier, 8-hydroxy- nih.govnih.govnaphthyridine derivatives are potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov

Preclinical In Vitro Biological Activities (e.g., cytotoxicity against specific cell lines for mechanistic insights, antimicrobial activity for target identification)

A wide range of preclinical in vitro biological activities have been reported for 1,6-naphthyridine derivatives, underscoring the therapeutic potential of this scaffold.

Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of 1,6-naphthyridine derivatives against various human cancer cell lines. These compounds have shown promise as potential anticancer agents, with some exhibiting greater potency than established drugs like colchicine. nih.gov The cytotoxic activity is often linked to the inhibition of key cellular processes, such as cell division or the function of enzymes like topoisomerase. nih.gov

Antimicrobial Activity

The 1,6-naphthyridine scaffold is also a component of molecules with antimicrobial properties. nih.gov Derivatives have been synthesized and tested against various bacterial and fungal strains, with some showing significant activity. researchgate.net The mechanism of antimicrobial action can vary, but for some naphthyridines, it involves the inhibition of bacterial DNA gyrase. nih.gov

Table 1: Selected In Vitro Biological Activities of 1,6-Naphthyridine Derivatives

| Compound Class | Biological Target/Activity | Cell Line/Organism | Potency (IC₅₀/MIC) | Reference |

| 1,6-Naphthyridine-2-one derivatives | FGFR4 Inhibition | Colorectal cancer cell lines | Varies | nih.gov |

| 8-Hydroxy- nih.govnih.govnaphthyridine-7-carboxamides | HIV-1 Integrase Inhibition | - | Varies | nih.govnih.gov |

| Cytotoxic Naphthyridine Derivatives | Cytotoxicity | HeLa, HL-60, PC-3 | 0.1 µM - 172.8 µM | nih.gov |

| 1,8-Naphthyridine derivatives | Antibiotic Activity Modulation | E. coli, P. aeruginosa, S. aureus | Synergistic with fluoroquinolones | researchgate.net |

| Aaptamine (natural 1,6-naphthyridine) | Cytotoxicity | Various cancer cell lines | 0.03–8.5 μM | nih.gov |

Note: The activities listed are for the broader class of 1,6-naphthyridine derivatives and not specifically for this compound.

Materials Science Applications

Beyond its medicinal applications, the 1,6-naphthyridine scaffold has also found utility in the field of materials science, primarily due to the interesting photophysical properties of its derivatives. Certain 1,6-naphthyridine-based compounds exhibit fluorescence, making them potential candidates for use as organic light-emitting diodes (OLEDs) or fluorescent probes. The rigid, planar structure of the naphthyridine ring system can contribute to favorable packing in the solid state and efficient charge transport, which are desirable properties for electronic materials.

Exploration of Photophysical Properties (e.g., Fluorescence, Excited-State Lifetimes)

The photophysical properties of 1,6-naphthyridine derivatives are of considerable interest due to their potential use as fluorophores and in luminescent materials. rsc.org Generally, the 1,6-naphthyridine scaffold can exhibit fluorescence, and its characteristics, such as quantum yield and excited-state lifetime, are highly dependent on the nature and position of its substituents.

Studies on various 1,6-naphthyridine derivatives have shown that they can possess fluorescence lifetimes of approximately 10 nanoseconds and fluorescence quantum yields in the range of 0.05 to 0.1 in different solvents. nih.gov The introduction of substituents can significantly alter these properties. For instance, the presence of heavy atoms like bromine has been observed to decrease the fluorescence quantum yield. nih.gov Conversely, certain substitutions can lead to remarkably high quantum yields, with some derivatives exhibiting values up to 0.89. nih.gov This tunability is a key feature of the 1,6-naphthyridine framework.

For the specific compound This compound , the presence of both chloro and iodo substituents, which are heavy atoms, would be expected to influence its photophysical behavior, potentially leading to a lower fluorescence quantum yield compared to unsubstituted or lighter halogen-substituted derivatives. However, without specific experimental data, this remains a theoretical consideration. The solvatochromic behavior of 1,6-naphthyridin-7(6H)-ones, which exhibit shifts in their emission spectra depending on the polarity of the solvent, further highlights the sensitivity of the photophysical properties of this heterocyclic system to its environment. rsc.org

Table 1: General Photophysical Properties of Substituted 1,6-Naphthyridine Derivatives

| Property | Typical Value/Range | Influencing Factors | Citation |

| Fluorescence Lifetime | ~10 ns | Solvent, Substituents | nih.gov |

| Fluorescence Quantum Yield (Φ) | 0.05 - 0.89 | Nature and position of substituents (e.g., heavy atoms decrease Φ) | nih.govnih.gov |

| Emission Maxima | Varies (e.g., ~450 nm for some fused derivatives) | Conjugation, electron-donating/withdrawing groups | nih.gov |

Note: The data in this table represents general findings for the 1,6-naphthyridine class of compounds, as specific data for this compound is not available in the cited literature.

Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), represents a significant area where aza-heterocyclic compounds, including 1,6-naphthyridines, are being explored. The inherent electronic properties of these scaffolds make them suitable candidates for various roles within an OLED device, such as emissive materials or charge-transporting layers.

While specific device data for This compound in OLEDs is not documented in the available literature, the broader class of naphthyridine derivatives has shown promise. For instance, some naphthyridine-based emitters have been incorporated into OLEDs, demonstrating the potential of this scaffold in electroluminescent applications. The performance of such devices, often quantified by the external quantum efficiency (EQE), can be significantly high for well-designed organic emitters. nih.gov

The design of materials for OLEDs often involves creating donor-acceptor structures to tune the emission color and improve efficiency. The 1,6-naphthyridine core can act as an electron-accepting unit in such architectures. The introduction of halogen atoms, such as in This compound , would further modulate the electronic properties, influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for charge injection and transport in OLEDs.

The development of new heterocyclic materials is a key driving force in advancing OLED technology, aiming for improved efficiency, stability, and color purity. The versatility of the 1,6-naphthyridine scaffold allows for extensive synthetic modification, making it an attractive platform for the creation of novel materials for optoelectronic applications.

Contributions to General Heterocyclic Chemistry and Synthetic Method Development

The synthesis of the 1,6-naphthyridine ring system and its derivatives contributes significantly to the broader field of heterocyclic chemistry. The development of synthetic routes to these compounds not only provides access to new molecules with potentially interesting properties but also advances the repertoire of synthetic methodologies.

Several classical and modern synthetic methods have been employed for the construction of the 1,6-naphthyridine core. The Skraup reaction, for example, has been used to synthesize the parent 1,6-naphthyridine from 4-aminopyridine (B3432731). epa.gov Another important method is the Friedländer annulation, which involves the condensation of an o-amino-substituted aldehyde or ketone with a compound containing a reactive methylene (B1212753) group.

The synthesis of a specifically substituted derivative like This compound would likely involve a multi-step sequence. This could entail the initial construction of a substituted 1,6-naphthyridine precursor followed by the introduction of the halogen atoms. General methods for the halogenation of aromatic rings could be applicable here. For instance, electrophilic halogenation is a common strategy for introducing chlorine and iodine onto aromatic systems. wikipedia.org The regioselectivity of such reactions on the 1,6-naphthyridine nucleus would be a key consideration.

Alternatively, the Sandmeyer reaction offers a powerful method for the introduction of halogens onto a heterocyclic ring. wikipedia.org This reaction proceeds via a diazonium salt intermediate, which can be formed from an amino-substituted precursor. Therefore, a synthetic approach to This compound could potentially involve the synthesis of an amino-1,6-naphthyridine, followed by diazotization and subsequent reaction with appropriate copper(I) halides or potassium iodide. For instance, the synthesis of a 4-iodo-3-phenylbenzo[b] nih.govnih.govnaphthyridine has been reported, demonstrating the feasibility of introducing an iodine atom at the 4-position of a related naphthyridine system. tandfonline.com The synthesis of various chloro-substituted benzo[b] nih.govnih.govnaphthyridines has also been described. mdpi.com

The development of synthetic routes to polysubstituted naphthyridines, including halogenated derivatives, is an active area of research. These efforts expand the available chemical space and provide valuable building blocks for medicinal chemistry and materials science.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

Currently, detailed synthetic procedures for 4-Chloro-3-iodo-1,6-naphthyridine are not widely published. The development of robust and efficient synthetic methods is paramount for its broader application. Future research should focus on:

Multi-component Reactions: Investigating one-pot, multi-component reactions could provide a more streamlined and atom-economical approach to the 1,6-naphthyridine (B1220473) core, potentially allowing for the direct introduction of the chloro and iodo functionalities or their precursors. sigmaaldrich.com

Late-Stage Functionalization: Exploring late-stage chlorination and iodination of pre-functionalized 1,6-naphthyridine precursors could offer a modular and flexible synthetic strategy. This would allow for the rapid generation of a diverse library of analogues.

Flow Chemistry: The use of continuous flow technologies could enable safer and more scalable production, particularly when handling potentially hazardous reagents often used in halogenation reactions.

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, catalysts, and energy sources will be crucial for sustainable production. This could involve exploring enzymatic catalysis or photocatalytic methods.

A hypothetical, yet plausible, synthetic approach could involve the initial construction of a 1,6-naphthyridin-4-one precursor, followed by sequential halogenation steps. For instance, treatment with phosphoryl chloride (POCl₃) could introduce the chloro group at the 4-position, followed by an electrophilic iodination at the 3-position. The reactivity of the pyridine (B92270) ring system towards electrophiles can be a challenge, and thus, optimization of reaction conditions would be critical. wikipedia.org

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A thorough understanding of the spectroscopic properties of this compound is essential for its characterization and for monitoring its subsequent chemical transformations. While specific experimental data is scarce, future work should aim to:

Acquire Comprehensive Spectroscopic Data: Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, HMBC, HSQC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy data need to be systematically acquired and reported.

Utilize Process Analytical Technology (PAT): Implementing in-situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, during synthesis would allow for real-time monitoring of reaction kinetics and the identification of transient intermediates. This would be invaluable for optimizing reaction conditions and ensuring product quality.

Correlate Spectroscopic Data with a Library of Derivatives: By synthesizing a series of derivatives through reactions at the chloro and iodo positions, a valuable spectroscopic database can be built. This will aid in the rapid structural elucidation of new compounds.

Based on the structures of related compounds, the following table provides predicted spectroscopic data for this compound.

| Property | Predicted Data |

| Molecular Formula | C₈H₄ClIN₂ |

| Molecular Weight | 290.49 g/mol |

| ¹H NMR | Aromatic protons expected in the range of δ 7.5-9.0 ppm. |

| ¹³C NMR | Aromatic carbons expected in the range of δ 110-160 ppm. The carbon bearing the iodine would be at a lower field compared to the one with chlorine. |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 290, with characteristic isotopic patterns for chlorine. |

| IR Spectrum | Characteristic peaks for C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹). |

Deepening Computational Understanding of Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Future computational investigations should include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the optimized geometry, electronic properties (such as HOMO-LUMO energies), and predict NMR and IR spectra. This can aid in the interpretation of experimental data.

Reaction Mechanism Modeling: Computational modeling can be used to elucidate the mechanisms of synthetic reactions, such as the regioselectivity of halogenation and the reactivity of the C-Cl and C-I bonds in subsequent cross-coupling reactions.

In Silico Screening: Virtual screening of potential derivatives of this compound against various biological targets could help prioritize synthetic efforts towards compounds with higher probabilities of desired biological activity.

Exploration of Emerging Applications in Chemical Biology and Materials Science

The unique structural features of this compound make it a promising candidate for a variety of applications beyond traditional medicinal chemistry.

Chemical Probes: The orthogonal reactivity of the two halogen atoms makes this compound an ideal scaffold for the development of chemical probes. One halogen could be used to attach a reporter group (e.g., a fluorophore), while the other could be used to link to a bioactive molecule or a reactive group for target identification.

Bioconjugation: The ability to selectively functionalize the chloro and iodo positions allows for the development of novel bioconjugation reagents for labeling proteins, nucleic acids, and other biomolecules.

Organic Electronics: Naphthyridine-based structures have been explored for their potential in organic light-emitting diodes (OLEDs) and other electronic materials. rsc.orgnih.gov The introduction of heavy atoms like iodine can influence photophysical properties, such as promoting intersystem crossing, which could be exploited in the design of new phosphorescent materials.

Catalysis: The nitrogen atoms in the 1,6-naphthyridine ring can act as ligands for metal catalysts. The electronic properties of the ring, and thus the catalytic activity, can be fine-tuned by the introduction of different substituents at the halogenated positions.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, paving the way for the development of novel molecules with significant scientific and potentially commercial impact.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-3-iodo-1,6-naphthyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via halogenation or substitution reactions. For example, 1,6-naphthyridine derivatives can undergo chlorination using POCl₃ under reflux to replace hydroxyl groups with chlorine . Subsequent iodination at the 3-position may involve iodine in the presence of a directing group or via halogen exchange. Optimization requires careful control of temperature (e.g., 95–150°C), solvent polarity (e.g., CHCl₃ for oxidation), and stoichiometry of reagents like m-chloroperbenzoic acid (for N-oxide formation) .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be used to confirm the structure of this compound?

Q. What are the key challenges in purifying this compound, and what chromatographic methods are effective?

Challenges include solubility in polar solvents and potential co-elution with byproducts. Reverse-phase HPLC with C18 columns or silica gel chromatography using gradients of ethyl acetate/hexane is recommended. Halogenated derivatives often require multiple recrystallizations in ethanol or DCM/hexane mixtures .

Advanced Research Questions

Q. How does the reactivity of iodine at the 3-position influence cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to chlorine?

The C-I bond is more reactive than C-Cl in palladium-catalyzed couplings due to lower bond dissociation energy. For example, Suzuki-Miyaura reactions with aryl boronic acids proceed at milder temperatures (60–80°C) with Pd(PPh₃)₄. However, competing dehalogenation may occur if ligands (e.g., XPhos) are not optimized. Contrastingly, C-Cl requires stronger bases (e.g., Cs₂CO₃) and higher temperatures (>100°C) .

Q. What contradictions exist in reported substitution reactions of this compound with amines, and how can these be resolved?

Discrepancies arise in reaction conditions: 4-chloro derivatives react with piperidine at 95°C (neat, 5 min) , while 4-bromo analogs require harsher conditions (135°C, 16 h). This suggests halogen-dependent nucleophilic aromatic substitution (SNAr) rates. Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) are needed to clarify electronic vs. steric influences .

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

- DFT : Calculate electrophilic Fukui indices to identify reactive sites for functionalization.

- Docking : Screen against targets like kinase enzymes (e.g., EGFR) using iodine as a halogen-bond donor.

- ADMET prediction : Use tools like SwissADME to assess drug-likeness (e.g., cLogP ~3.5, PSA <90 Ų) .

Q. What strategies mitigate competing side reactions (e.g., deiodination, ring oxidation) during functionalization?

- Deiodination : Use low-temperature Pd catalysis (e.g., Pd(OAc)₂ with bulky ligands).

- Oxidation : Add antioxidants (e.g., BHT) in reactions involving peroxides or elevated temperatures.

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation) .

Data Analysis and Experimental Design

Q. How should researchers resolve contradictory spectroscopic data for substituted 1,6-naphthyridines?

Contradictions often arise from solvent effects or tautomerism. For example, NMR signals shift in DMSO vs. CDCl₃ due to hydrogen bonding. Use 2D NMR (HSQC, HMBC) to confirm connectivity and X-ray crystallography for unambiguous structural validation .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.